3-Cyclobutylcyclobutan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

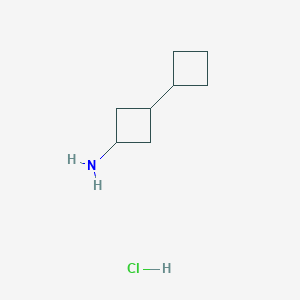

3-Cyclobutylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molar mass of 161.67 g/mol . It is a mixture of isomers and is primarily used in pharmaceutical testing and research . The compound is characterized by its unique cyclobutyl and cyclobutanamine structures, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Cyclobutylcyclobutan-1-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process can be complex due to the formation of multiple products, including secondary and tertiary amines and their salts . The reaction conditions often require a large excess of ammonia to favor the formation of primary amines .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The specific methods used can vary depending on the desired scale and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclobutylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted amines.

Common Reagents and Conditions

Common reagents used in these reactions include halogenoalkanes, acyl chlorides, and acid anhydrides . The reaction conditions typically involve heating and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include secondary and tertiary amines, amine oxides, and substituted amines .

Wissenschaftliche Forschungsanwendungen

3-Cyclobutylcyclobutan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in pharmaceutical testing.

Biology: Investigated for its potential biological activities and interactions with various biological targets.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 3-Cyclobutylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique cyclobutyl and cyclobutanamine structures allow it to engage in various biochemical interactions, potentially affecting neurotransmitter systems and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Cyclobutylcyclobutan-1-amine hydrochloride include other cyclobutyl and cyclobutanamine derivatives, such as:

- Cyclobutylamine

- Cyclobutanamine

- Cyclobutylmethylamine

Uniqueness

This compound is unique due to its combination of cyclobutyl and cyclobutanamine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

3-Cyclobutylcyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₄ClN

- Molecular Weight : 161.66 g/mol

- CAS Number : 2172543-37-0

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways. It has been suggested that similar compounds affect serotonin and dopamine receptors, which could indicate potential applications in treating neurological disorders.

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways such as NF-κB and JAK/STAT signaling, which are critical in inflammation response.

- Cell Cycle Regulation : Research suggests that the compound may influence cell cycle progression and apoptosis, potentially making it useful in cancer therapy.

Biological Activity Data Table

Case Study 1: Neuropharmacological Assessment

A study conducted on a series of cyclobutane derivatives, including this compound, demonstrated significant effects on serotonin receptor modulation. The results indicated a potential for developing treatments for anxiety and depression.

Case Study 2: Anti-inflammatory Activity

In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests its potential application in inflammatory diseases such as rheumatoid arthritis.

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation. This highlights its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

3-cyclobutylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h6-8H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUOCURCJVGJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.